molecular formula C22H34I2N2S2 B12584890 1,1'-Bis(6-sulfanylhexyl)-4,4'-bipyridin-1-ium diiodide CAS No. 642494-21-1

1,1'-Bis(6-sulfanylhexyl)-4,4'-bipyridin-1-ium diiodide

Cat. No.: B12584890
CAS No.: 642494-21-1
M. Wt: 644.5 g/mol
InChI Key: RKQSBYUQAOGEAE-UHFFFAOYSA-N
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Description

1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide is a chemical compound with the molecular formula C22H34N2S2I2 It is a bipyridinium derivative with sulfanylhexyl groups attached to the nitrogen atoms of the bipyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 6-bromohexanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with iodine to form the diiodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridinium ring can be reduced to form the corresponding bipyridine.

    Substitution: The iodine atoms can be substituted with other nucleophiles such as halides or thiolates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium thiolate or potassium iodide are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Bipyridine derivatives.

    Substitution: Various substituted bipyridinium salts.

Scientific Research Applications

1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide involves its interaction with molecular targets such as enzymes and receptors. The bipyridinium moiety can intercalate into DNA, affecting its replication and transcription. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridinium: Similar structure but without the diiodide salt.

    4,4’-Bipyridine: The parent compound without the sulfanylhexyl groups.

    6,6’-Dithiodihexanol: Contains similar sulfanylhexyl groups but lacks the bipyridinium core.

Uniqueness

1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide is unique due to the presence of both the bipyridinium core and the sulfanylhexyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

642494-21-1

Molecular Formula

C22H34I2N2S2

Molecular Weight

644.5 g/mol

IUPAC Name

6-[4-[1-(6-sulfanylhexyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]hexane-1-thiol;diiodide

InChI

InChI=1S/C22H32N2S2.2HI/c25-19-7-3-1-5-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-6-2-4-8-20-26;;/h9-12,15-18H,1-8,13-14,19-20H2;2*1H

InChI Key

RKQSBYUQAOGEAE-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCCCCS)CCCCCCS.[I-].[I-]

Origin of Product

United States

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